molecular formula C11H13FN2O3 B14084320 N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide

N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide

Cat. No.: B14084320
M. Wt: 240.23 g/mol
InChI Key: SJFWAKMHNZYLOO-UHFFFAOYSA-N
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Description

(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.

    Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.

    Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.

Industrial Production Methods

In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.

    Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.

    N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.

    4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.

Uniqueness

(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide

InChI

InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17)

InChI Key

SJFWAKMHNZYLOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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